Pharbitoside A
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Description
Pharbitoside A is a natural product found in Ipomoea nil with data available.
Scientific Research Applications
Isolation and Structure Elucidation
Pharbitoside A, along with Pharbitoside B, was isolated from the seeds of Pharbitis nil (Convolvulaceae). The structure of this compound was elucidated as queretaroic acid 3-O-alpha-L-rhamnopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside (Jung, Ha, Lee, Kim, Lee, Bae, Kim, & Kang, 2008). This discovery provides foundational knowledge for further exploration into the compound's potential applications.
Potential Anti-seizure Components
In a study focused on identifying anti-seizure components from Semen Pharbitidis, a traditional Chinese medicinal plant used for treating epilepsy, this compound was not directly mentioned, but the research on Semen Pharbitidis' constituents contributes to the understanding of related compounds and their medicinal uses. This study suggests a pathway for further exploration into the therapeutic potential of this compound and related compounds (Liu et al., 2019).
Bioactive Constituents Study
Further research on the seeds of Pharbitis nil has led to the isolation of various compounds, including this compound, contributing to an enhanced understanding of the plant's medicinal properties. This research is crucial for identifying the potential therapeutic applications of this compound (Kim et al., 2011).
properties
Molecular Formula |
C48H78O18 |
---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)33(55)36(58)39(61-22)65-38-35(57)32(54)26(20-50)63-41(38)66-37-34(56)31(53)25(19-49)62-40(37)64-29-11-12-45(5)27(43(29,2)3)10-13-47(7)28(45)9-8-23-24-18-44(4,21-51)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
MHSHCHZWXAPJPU-BVCGHGMXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@@](CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |
synonyms |
3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside pharbitoside A |
Origin of Product |
United States |
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